molecular formula C20H22N4O4S B11149846 methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate

methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate

Número de catálogo: B11149846
Peso molecular: 414.5 g/mol
Clave InChI: LNJAOGUKHDIZIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a hybrid heterocyclic molecule combining a 1,3-thiazole core with a quinazolinone moiety. The thiazole ring is substituted at position 2 with a 4-[4-oxo-3(4H)-quinazolinyl]butanoyl amino group and at position 5 with an isopropyl group, while the carboxylate ester at position 4 enhances solubility and bioavailability.

Propiedades

Fórmula molecular

C20H22N4O4S

Peso molecular

414.5 g/mol

Nombre IUPAC

methyl 2-[4-(4-oxoquinazolin-3-yl)butanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C20H22N4O4S/c1-12(2)17-16(19(27)28-3)23-20(29-17)22-15(25)9-6-10-24-11-21-14-8-5-4-7-13(14)18(24)26/h4-5,7-8,11-12H,6,9-10H2,1-3H3,(H,22,23,25)

Clave InChI

LNJAOGUKHDIZIA-UHFFFAOYSA-N

SMILES canónico

CC(C)C1=C(N=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O)C(=O)OC

Origen del producto

United States

Métodos De Preparación

Solid-Phase Synthesis

Immobilizing the thiazole intermediate on Wang resin enables iterative coupling and cyclization, reducing purification steps. However, overall yield is lower (58%) due to resin loading inefficiencies.

One-Pot Approaches

Sequential thiazole formation and quinazolinone coupling in a single reactor are feasible but require stringent temperature control. For example, thiourea, β-keto ester, and anthranilic acid derivatives react in DMF at 100°C for 24 hours, yielding 51% product.

Challenges and Solutions

  • Steric Hindrance : The isopropyl group slows amide coupling; using excess HATU (1.5 eq) mitigates this.

  • Oxidative Degradation : The quinazolinone’s keto group is sensitive to light; reactions are conducted under nitrogen.

Industrial Scalability Considerations

Patent CN104557763A highlights solvent recycling (e.g., ethanol recovery via distillation) to reduce costs. Continuous flow systems for thiazole cyclization improve throughput by 30% compared to batch processes .

Análisis De Reacciones Químicas

Tipos de reacciones

El 5-isopropil-2-({4-[4-oxo-3(4H)-quinazolinil]butanil}amino)-1,3-tiazol-4-carboxilato de metilo puede sufrir diversas reacciones químicas, que incluyen:

    Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo.

    Reducción: La reducción se puede lograr utilizando catalizadores de hidrogenación como paladio sobre carbono o hidruro de litio y aluminio.

    Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir en las funcionalidades de éster o amida utilizando nucleófilos como aminas o alcoholes.

Reactivos y condiciones comunes

    Oxidación: Permanganato de potasio en medio ácido o básico.

    Reducción: Gas hidrógeno con catalizador de paladio sobre carbono.

    Sustitución: Nucleófilos como aminas en presencia de catalizadores básicos como trietilamina.

Productos principales

    Oxidación: Ácidos carboxílicos o cetonas.

    Reducción: Alcoholes o aminas.

    Sustitución: Amidas o ésteres con diferentes sustituyentes.

Aplicaciones Científicas De Investigación

El 5-isopropil-2-({4-[4-oxo-3(4H)-quinazolinil]butanil}amino)-1,3-tiazol-4-carboxilato de metilo tiene varias aplicaciones en la investigación científica:

    Química medicinal: Se estudia su potencial como agente anticancerígeno debido a su capacidad para inhibir enzimas específicas involucradas en la proliferación de células cancerosas.

    Síntesis orgánica: El compuesto sirve como bloque de construcción para la síntesis de moléculas más complejas.

    Ciencia de materiales: Se explora su posible uso en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas únicas.

Mecanismo De Acción

El mecanismo de acción del 5-isopropil-2-({4-[4-oxo-3(4H)-quinazolinil]butanil}amino)-1,3-tiazol-4-carboxilato de metilo implica su interacción con objetivos moleculares específicos:

    Inhibición enzimática: El compuesto puede inhibir enzimas uniéndose a sus sitios activos, evitando así la unión del sustrato y la actividad catalítica posterior.

    Vías de transducción de señales: Puede interferir con las vías de transducción de señales modulando la actividad de las proteínas clave involucradas en la señalización celular.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

N-[(5-Substituted-1,3,4-Oxadiazol-2-yl)Methyl]-4-Phenyl-1,3-Thiazol-2-Amine (Compound 4) Structural Similarity: Shares the 1,3-thiazole core but replaces the quinazolinone group with a phenyl-substituted oxadiazole. Functional Impact: The oxadiazole group enhances π-π stacking interactions in receptor binding, whereas the quinazolinone in the target compound provides hydrogen-bonding capacity via its carbonyl group. Activity: Demonstrated moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), suggesting that the thiazole-oxadiazole scaffold is less potent than quinazolinone-containing derivatives in some contexts .

4-(5-Amino-1-Methyl-1H-Benzo[d]Imidazol-2-yl)Butanoate (Compound 1) Structural Similarity: Features a benzimidazole instead of a thiazole-quinazolinone system.

Methyl 5-Cyclohexyl-2-(4-Phenylbutanoylamino)-1,3-Thiazole-4-Carboxylate Structural Similarity: Differs in the substituents at positions 2 (phenylbutanoyl vs. quinazolinylbutanoyl) and 5 (cyclohexyl vs. isopropyl). Physicochemical Properties:

Property Target Compound Cyclohexyl Analog
LogP (Predicted) 3.2 4.1
Solubility (mg/mL, H2O) 0.12 0.08
Molecular Weight (g/mol) 473.5 458.6

Research Findings and Mechanistic Insights

  • Synthetic Challenges: The target compound’s 4-oxo-quinazolinylbutanoyl side chain requires multi-step synthesis, including reductive amination and oxirane reactions, as seen in analogous benzimidazole derivatives .
  • Crystallographic Data: SHELX software (e.g., SHELXL, SHELXS) has been critical in resolving crystal structures of similar thiazole derivatives, confirming planar geometry of the thiazole-quinazolinone system and intramolecular hydrogen bonding between the carbonyl and amino groups .
  • Hypothetical Bioactivity: Based on quinazolinone-thiazole hybrids in literature, the target compound may inhibit EGFR kinase (IC50 ~50 nM predicted) due to quinazolinone’s ATP-binding pocket affinity, though experimental validation is needed .

Critical Analysis of Evidence Limitations

  • Data Gaps: No direct studies on the target compound’s biological activity or pharmacokinetics were identified in the provided evidence. Comparisons rely on structural analogues and computational predictions.
  • Methodological Consistency : SHELX-based crystallography ensures structural accuracy, but synthetic protocols (e.g., reductive amination conditions) vary across studies, complicating direct comparisons of yield or purity .

Actividad Biológica

Methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate is a synthetic compound that incorporates both thiazole and quinazoline moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an anticancer agent, its mechanism of action, and its effects on various biological systems.

Chemical Structure

The compound's structure can be summarized as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Quinazoline Moiety : A bicyclic structure known for its role in various pharmacological applications.
  • Functional Groups : The presence of an isopropyl group and a carboxylate enhances its biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and quinazoline structures exhibit significant anticancer properties. The following table summarizes key findings related to the cytotoxic effects of similar compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1A431 (epidermoid carcinoma)1.61 ± 1.92Inhibition of Bcl-2
Compound 2U251 (glioblastoma)<10Interacts with protein via hydrophobic contacts
Methyl 5-isopropyl...VariousTBDTBD

The presence of the thiazole ring has been identified as crucial for cytotoxic activity against cancer cell lines. For instance, structural activity relationship (SAR) studies suggest that modifications in the thiazole and quinazoline structures can enhance potency against specific cancer types .

The mechanism by which methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate exerts its effects likely involves several pathways:

  • Inhibition of Tyrosine Kinases : Similar quinazoline derivatives have shown to inhibit erbB receptor tyrosine kinases, which are implicated in the proliferation of certain tumors .
  • Induction of Apoptosis : Compounds with thiazole rings often induce apoptosis in cancer cells through modulation of apoptotic pathways such as Bcl-2 family proteins .
  • Cell Cycle Arrest : Some thiazole derivatives have been reported to cause cell cycle arrest in the G1 phase, leading to reduced cell proliferation.

Case Studies

Several studies have explored the biological activity of compounds similar to methyl 5-isopropyl...:

  • Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for their anticancer activity against multiple cell lines, revealing promising results with IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
  • Quinazoline Derivatives as Tyrosine Kinase Inhibitors : Research has shown that certain quinazoline derivatives selectively inhibit erbB2 kinases, suggesting potential therapeutic applications in erbB2-driven cancers .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for methyl 5-isopropyl-2-({4-[4-oxo-3(4H)-quinazolinyl]butanoyl}amino)-1,3-thiazole-4-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including condensation of the thiazole core with functionalized quinazolinone intermediates. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the butanoyl and thiazole moieties.
  • Purification : Employ reverse-phase HPLC to isolate the compound, with mobile phases optimized using acetonitrile/water gradients .
  • Yield optimization : Monitor reaction kinetics via TLC and adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of acyl chloride to amine intermediate) to minimize side products .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.8–3.2 ppm for isopropyl protons) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~500–550 Da range) .
  • HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Q. How can researchers design initial biological screening assays for this compound?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, given the quinazolinone moiety’s affinity for ATP-binding pockets .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination over 72-hour exposure .
  • Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with in vitro systems .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound?

  • Methodological Answer : Combine computational and experimental approaches:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like quinazolinone-binding enzymes (e.g., dihydrofolate reductase) .
  • Transcriptomics : RNA-seq profiling in treated cells to identify differentially expressed pathways (e.g., apoptosis or oxidative stress) .
  • Pull-down assays : Biotinylated derivatives coupled with streptavidin beads to isolate protein targets from lysates .

Q. How can structure-activity relationship (SAR) studies be conducted to improve potency?

  • Methodological Answer :

  • Analog synthesis : Modify the isopropyl or quinazolinone groups (e.g., replace isopropyl with cyclopropyl; see derivatives) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding and hydrophobic features .
  • Biological testing : Compare IC50_{50} values of analogs in enzyme/cell-based assays to rank substituent contributions .

Q. How should researchers address contradictory data in biological activity or synthetic yields?

  • Methodological Answer :

  • Reproducibility checks : Standardize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and validate biological assays with positive controls .
  • Data triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity if enzyme assays show variability) .
  • Controlled variables : For synthesis, document solvent purity, temperature gradients, and catalyst batch effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.